molecular formula C11H20Cl2N4 B1402473 Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride CAS No. 1361111-87-6

Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride

Cat. No.: B1402473
CAS No.: 1361111-87-6
M. Wt: 279.21 g/mol
InChI Key: JZZHGVUKURSDPH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from extensive research into pyrimidine-based compounds that began in the early 19th century. The historical foundation for pyrimidine chemistry traces back to 1818 when Brugnatelli first isolated alloxan through the oxidation of uric acid with nitric acid, marking the discovery of the first pyrimidine derivative. This foundational work established pyrimidines as a critical class of heterocyclic compounds with significant biological relevance. The systematic exploration of pyrimidine derivatives gained momentum throughout the 20th century as researchers recognized their potential as therapeutic agents. The specific incorporation of piperidine rings into pyrimidine scaffolds represents a more recent development in medicinal chemistry, driven by the recognition that piperidine-containing compounds often exhibit enhanced biological activity and improved pharmacological properties.

The discovery and development of compounds featuring both pyrimidine and piperidine structural elements have been particularly influenced by research into kinase inhibitors and other enzyme modulators. Scientific investigations have revealed that piperidin-4-yl-aminopyrimidine derivatives possess remarkable potential as therapeutic agents, with studies demonstrating their efficacy against various biological targets. These research efforts have established a strong foundation for understanding the structure-activity relationships within this chemical class. The evolution of synthetic methodologies has enabled the preparation of increasingly complex derivatives, including the dimethyl-substituted variants that offer enhanced selectivity and potency. Modern pharmaceutical research has recognized these compounds as valuable scaffolds for drug development, leading to intensive investigation of their chemical properties and biological activities.

Research into piperidine-pyrimidine conjugates has been driven by the understanding that structural modifications can significantly impact biological activity. The incorporation of dimethyl substituents and the specific positioning of the piperidine ring at the 4-position of the pyrimidine core represent strategic design choices informed by extensive structure-activity relationship studies. These developments have occurred within the broader context of efforts to identify novel therapeutic agents for treating various diseases, particularly those involving dysregulated cellular signaling pathways. The historical progression from simple pyrimidine derivatives to complex multi-ring systems reflects the increasing sophistication of medicinal chemistry approaches and the growing understanding of molecular recognition mechanisms.

Position within Pyrimidine Chemistry

This compound occupies a distinctive position within the extensive landscape of pyrimidine chemistry, representing an advanced example of heterocyclic drug design. Pyrimidines constitute one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry, serving as core structures in numerous pharmaceutical agents and naturally occurring biomolecules. The pyrimidine ring system, characterized by its six-membered aromatic structure containing two nitrogen atoms at positions 1 and 3, provides an ideal framework for molecular recognition and binding interactions. Within this context, the specific compound under discussion exemplifies the sophisticated approaches used to modify pyrimidine scaffolds for enhanced biological activity.

The positioning of the piperidine substituent at the 4-position of the pyrimidine ring represents a strategic design choice that influences both the chemical properties and biological activity of the compound. Research has demonstrated that the attachment point of substituents on the pyrimidine core significantly affects molecular interactions with biological targets. The incorporation of the piperidin-4-yl group creates a three-dimensional molecular architecture that can engage in specific binding interactions with protein active sites. This structural arrangement differs markedly from simpler pyrimidine derivatives and reflects the evolution of medicinal chemistry toward more complex, target-specific molecules.

The dimethyl substitution pattern on the amino group attached to the pyrimidine core further distinguishes this compound within the broader family of aminopyrimidines. This modification serves multiple purposes, including enhancement of metabolic stability, modulation of physicochemical properties, and optimization of binding affinity for specific biological targets. The dihydrochloride salt formation represents another important aspect of the compound's chemical profile, as it improves solubility and facilitates pharmaceutical formulation. These structural features collectively position the compound as a representative example of modern approaches to pyrimidine-based drug design, where multiple structural elements are combined to achieve desired pharmacological properties.

Structural Feature Chemical Significance Biological Relevance
Pyrimidine core Aromatic heterocycle with hydrogen bonding capacity Target recognition and binding
Piperidin-4-yl substituent Saturated six-membered ring with basic nitrogen Enhanced three-dimensional binding
Dimethyl amino group Tertiary amine with increased lipophilicity Improved membrane permeability
Dihydrochloride salt Enhanced aqueous solubility Pharmaceutical formulation compatibility

Significance in Chemical Research

The significance of this compound in chemical research extends far beyond its individual properties, encompassing its role as a representative compound in several important areas of scientific investigation. This compound serves as a valuable model system for understanding the structure-activity relationships of piperidine-pyrimidine conjugates, providing insights that inform the design of related therapeutic agents. Research efforts focusing on similar compounds have revealed their potential as inhibitors of various kinases and other enzymatic systems involved in cellular signaling pathways. These findings have established the broader class of compounds as important tools for both basic research and therapeutic development.

The compound's significance is particularly evident in studies of kinase inhibition, where related piperidine-pyrimidine derivatives have demonstrated remarkable selectivity and potency. Research has shown that compounds containing similar structural motifs can achieve nanomolar inhibitory activity against specific kinases while maintaining selectivity over related enzymes. This selectivity profile makes such compounds valuable both as research tools for studying cellular signaling mechanisms and as potential therapeutic agents for treating diseases characterized by dysregulated kinase activity. The structural features present in this compound provide important insights into the molecular determinants of this biological activity.

In the broader context of medicinal chemistry research, this compound contributes to our understanding of how structural modifications can be used to optimize pharmaceutical properties. Studies of related compounds have revealed important principles governing the relationship between molecular structure and biological activity, including the effects of substituent positioning, ring system modifications, and salt formation on therapeutic efficacy. These insights have proven valuable for guiding the design of new compounds with improved properties. The compound also serves as a representative example of how modern synthetic chemistry can be applied to create complex molecular architectures with precise three-dimensional arrangements of functional groups.

The research significance of this compound extends to its potential applications in chemical biology, where it may serve as a molecular probe for studying biological systems. The specific structural features of the compound, including its unique combination of aromatic and aliphatic nitrogen-containing rings, make it a useful tool for investigating molecular recognition mechanisms and protein-ligand interactions. Research into the synthesis and reactivity of related compounds has contributed to the development of new synthetic methodologies and provided insights into the chemical behavior of complex heterocyclic systems. These contributions to fundamental chemical knowledge complement the compound's more direct applications in pharmaceutical research.

Research Area Contribution Impact
Kinase Inhibition Structure-activity relationship data Therapeutic target validation
Medicinal Chemistry Scaffold optimization principles Drug design methodologies
Chemical Biology Molecular probe development Biological system investigation
Synthetic Chemistry Novel synthetic methodologies Heterocyclic compound preparation

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-5-10(14-11)9-3-6-12-7-4-9;;/h5,8-9,12H,3-4,6-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZHGVUKURSDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Pyrimidin-2-yl Intermediate

Methodology:

  • Starting Material: 2,4-Dichloropyrimidine (or analogous derivatives)
  • Reaction: Nucleophilic aromatic substitution with suitable amines or amine equivalents
  • Conditions: Elevated temperatures (around 80-120°C), polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Research Findings:

  • Nucleophilic substitution on 2,4-dichloropyrimidine with piperidine derivatives yields the pyrimidine core bearing the piperidin-4-yl substituent.

Step 3: Methylation of the Nitrogen

Methodology:

  • Reagents: Methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate
  • Conditions: Reactions performed under inert atmosphere (nitrogen or argon), at room temperature or slightly elevated temperatures (around 25-50°C)
  • Outcome: Formation of N,N-dimethylated amine

Research Data:

  • The methylation step is crucial for producing the N,N-dimethylpiperidine derivative, which is a key intermediate.

Step 4: Purification and Salt Formation

Methodology:

  • Purification: Crystallization or recrystallization from suitable solvents (e.g., ethanol, isopropanol)
  • Salt Formation: Treatment of the free base with hydrochloric acid in an alcohol-water mixture
  • Conditions: Acid addition at controlled temperatures (0-25°C), molar equivalents of HCl typically 2-4 times the molar amount of the amine

Notes:

  • The dihydrochloride salt exhibits enhanced stability and solubility, suitable for pharmaceutical applications.

Specific Research Findings and Data

Process Step Reagents & Conditions Key Notes Reference
Pyrimidine synthesis 2,4-Dichloropyrimidine + amine derivatives Elevated temperature (~80-120°C), polar aprotic solvents
Piperidine attachment Piperidine + base (K₂CO₃) Reflux in ethanol or acetonitrile
N,N-Dimethylation Methyl iodide or methyl triflate Room temperature, inert atmosphere
Salt formation HCl in isopropanol/water 2-4 molar equivalents, 0-25°C

Notes on Optimization and Industrial Relevance

  • Optical Purity: As per patent WO2020204647A1, the process can be optimized to yield high optical purity (>99.8%) by controlling reaction conditions and employing chiral resolution techniques.
  • Stability: The hydrochloride salt, especially in dihydrochloride form, demonstrates excellent storage stability, which is critical for pharmaceutical manufacturing.
  • Yield: High yields (>85%) are achievable by optimizing molar ratios, temperature, and reaction times.
  • Reaction Conditions: Mild conditions (ambient to moderate temperatures, atmospheric or slightly elevated pressures) favor scalability and safety.

Summary of Main Preparation Methods

Method Description Advantages References
Nucleophilic aromatic substitution On pyrimidine core with amine derivatives High regioselectivity ,
Catalytic hydrogenation For reduction of intermediates High efficiency, selectivity
Alkylation (methylation) Using methyl iodide or similar agents Straightforward, high yield
Acid-base salt formation HCl in alcohol-water mixture Produces stable dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development.

Scientific Research Applications

Pharmaceutical Development

Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Key applications include:

  • Renin Inhibition :
    • The compound has been studied for its ability to inhibit renin, an enzyme involved in blood pressure regulation. Inhibitors of renin can be beneficial in treating hypertension by modulating the renin-angiotensin system.
  • Anti-inflammatory and Analgesic Effects :
    • Preliminary in vitro studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, although the specific mechanisms require further elucidation.
  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures can act as competitive inhibitors of kinases involved in tumor growth. This compound has shown promise against various cancer cell lines, demonstrating significant inhibitory effects on proliferation.

Biological Research Applications

The compound's unique structural features allow it to interact with various biological targets, making it a valuable tool in research:

  • Enzyme Interaction Studies :
    • The compound's binding affinity to specific enzymes has been explored, revealing potential roles in enzyme inhibition and receptor modulation. This is crucial for drug development aimed at targeting pathways in cancer and other diseases .
  • Pharmacological Studies :
    • Its unique combination of functional groups facilitates targeted interactions within biological systems, making it a candidate for further exploration in medicinal chemistry.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

Study TypeFindings
In Vitro StudiesDemonstrated significant inhibition of cell proliferation in resistant cancer cell lines.
Animal ModelsIn vivo studies indicated effective tumor size reduction without significant side effects.
Comparative AnalysisShowed enhanced potency compared to similar compounds, suggesting unique pharmacological properties.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Nucleophilic Aromatic Substitution :
    • Utilizing reagents such as 2,4,5-trichloropyrimidine in the presence of amines under controlled conditions to achieve high yield and purity.
  • Oxidation and Reduction Reactions :
    • The compound can undergo various reactions such as oxidation to form N-oxides or reduction to yield different derivatives, which are essential for exploring its reactivity and potential modifications.

Mechanism of Action

The mechanism by which Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The primary compound (CAS: 1361111-87-6) has a piperidin-4-yl group, while analogs like 1361112-93-7 feature piperidin-2-yl, altering steric and electronic properties .
  • Salt Form : Trihydrochloride salts (e.g., 1361112-56-2) may offer higher solubility than dihydrochloride forms but require adjustments in formulation .
  • Functional Groups : The presence of trifluoromethyl (1189494-84-5) or carboxylic acid derivatives (1361112-56-2) introduces distinct reactivity and bioavailability profiles .

Biological Activity

Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C12_{12}H17_{17}Cl2_{2}N4_{4}
  • Molecular Weight : Approximately 279.21 g/mol
  • Structure : The compound features a piperidine ring attached to a pyrimidine moiety, which is significant for various pharmacological applications.

The exact mechanism of action for this compound remains largely unexplored. However, similar compounds have been investigated for their potential to inhibit various enzymes and receptors involved in critical biological pathways. Notably, compounds with analogous structures have shown promise in:

  • Kinase Inhibition : Many pyrimidine derivatives are known to act as kinase inhibitors, which are vital in cancer therapy.
  • Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects, although specific data on this compound is limited.

Inhibition Studies

Research indicates that this compound may exhibit significant biological activities, particularly as an inhibitor of renin, an enzyme involved in blood pressure regulation. The following table summarizes key findings related to its biological activities:

Activity Type Description Reference
Renin Inhibition Potential inhibitor of renin, suggesting antihypertensive properties
Anti-inflammatory Effects In vitro studies indicate possible anti-inflammatory effects
Kinase Inhibition Similar compounds have demonstrated kinase inhibition properties
Anticonvulsant Activity Potential anticonvulsant effects noted in related studies

Case Studies

A review of the literature reveals several case studies that highlight the potential applications of pyrimidine derivatives in drug development. For example:

  • Antiviral Activity : Some pyrimidine derivatives have been shown to inhibit HIV reverse transcriptase, making them candidates for antiviral therapies .
  • Cancer Research : Compounds similar to this compound have been explored for their ability to induce apoptosis in cancer cells through specific signaling pathways .

Research Findings

Recent studies have focused on the synthesis and evaluation of various piperidine and pyrimidine derivatives. Key findings include:

  • Compounds with piperidine rings often demonstrate enhanced bioactivity due to their ability to interact with specific molecular targets .
  • Investigations into the pharmacokinetics (PK) and toxicity profiles of related compounds indicate favorable safety margins and sufficient oral bioavailability, suggesting potential for therapeutic use .

Q & A

What experimental design strategies are critical for optimizing the synthesis of Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride?

To optimize synthesis, employ statistical design of experiments (DoE) to systematically evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can identify critical parameters affecting yield, while response surface methodology (RSM) refines optimal conditions . Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches . Prioritize purification steps (e.g., recrystallization or chromatography) to address byproducts, as impurities in piperidine-pyrimidine derivatives can skew biological assay results .

How can researchers address contradictory solubility data for this compound in different solvent systems?

Contradictory solubility data often arise from variations in pH, ionic strength, or solvent polarity. Characterize solubility using controlled environmental conditions (e.g., buffered solutions at physiological pH 7.4) and validate with techniques like HPLC or NMR to confirm compound integrity post-dissolution . Cross-reference solubility parameters (Hansen solubility parameters) with solvent properties to identify mismatches. For instance, the dihydrochloride salt may exhibit higher solubility in polar aprotic solvents (e.g., DMSO) but precipitate in aqueous buffers due to ion pairing .

What advanced methodologies are recommended for elucidating the compound’s mechanism of action in cellular assays?

Combine kinetic binding assays (e.g., surface plasmon resonance) with computational docking studies to map interactions with target proteins. For example, piperidine-pyrimidine analogs often inhibit kinases; use competitive ATP-binding assays to quantify inhibition constants (Ki) . Employ CRISPR-based gene editing to validate target specificity in isogenic cell lines. Conflicting activity data across models (e.g., murine vs. human cells) may stem from species-specific protein conformations, necessitating structural biology techniques like cryo-EM .

How should researchers mitigate variability in stability studies under different storage conditions?

Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic degradation via LC-MS, focusing on pyrimidine ring opening or piperidine N-oxide formation, which are common in aqueous environments . For long-term storage, use anhydrous solvents (e.g., acetonitrile) and inert atmospheres (argon) to prevent protonation shifts in the dihydrochloride salt .

What analytical techniques are essential for characterizing structural isomerism in this compound?

Leverage 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in the piperidine ring and pyrimidine substituents. High-resolution mass spectrometry (HRMS) confirms molecular ion integrity, while X-ray crystallography provides definitive proof of crystal packing and salt form . For dynamic isomerism (e.g., chair-flipping in piperidine), variable-temperature NMR (VT-NMR) tracks conformational changes .

How can computational models improve the prediction of this compound’s pharmacokinetic (PK) properties?

Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption, distribution, and clearance. Parameters like logP (partition coefficient) and pKa influence membrane permeability and plasma protein binding. Machine learning models trained on piperidine derivatives predict metabolic hotspots (e.g., CYP450-mediated oxidation) . Validate predictions with in vitro microsomal stability assays and in vivo PK studies in rodent models .

What safety protocols are critical for handling this compound in laboratory settings?

Follow GHS-aligned precautions : Use fume hoods for weighing and synthesis to prevent inhalation of hydrochloride salt aerosols . Wear nitrile gloves and protective eyewear to avoid skin/eye irritation. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) to prevent environmental release . Emergency showers and eyewash stations must comply with OSHA standards .

How do structural modifications to the piperidine or pyrimidine moieties alter biological activity?

Systematic structure-activity relationship (SAR) studies reveal that:

  • Piperidine substitution : N-methylation enhances lipophilicity and blood-brain barrier penetration, while hydroxylation increases solubility but reduces target affinity .
  • Pyrimidine modifications : Electron-withdrawing groups (e.g., chloro) stabilize π-π stacking with kinase ATP pockets, whereas bulky substituents sterically hinder binding .
    Compare analogs using in vitro IC50 values and molecular dynamics simulations to quantify binding energy differences .

What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Discrepancies often arise from poor bioavailability or off-target effects. Perform ADME profiling to assess intestinal permeability (Caco-2 assays) and metabolic stability (hepatocyte clearance). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement . If in vivo activity is lower than expected, consider prodrug strategies (e.g., esterification) to enhance absorption .

How can researchers validate the compound’s selectivity across related protein targets?

Employ pan-kinase profiling (e.g., Eurofins KinaseProfiler<sup>®</sup>) to screen against 300+ kinases. Use thermal shift assays (TSA) to measure target stabilization and compare ΔTm values across proteins. For non-kinase targets, leverage CRISPRi/a libraries to identify synthetic lethal interactions . Cross-validate findings with RNA-seq or proteomics to rule out compensatory pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
Reactant of Route 2
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Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.